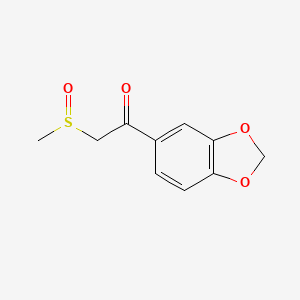
1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one is a chemical compound with a complex structure that includes a benzodioxole ring and a methanesulfinyl group
Preparation Methods
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic routes often include the formation of the benzodioxole ring followed by the introduction of the methanesulfinyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfinyl group to a thiol or other reduced forms.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or its role in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, or other industrial products.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzodioxole ring and methanesulfinyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)-2-(methanesulfinyl)ethan-1-one can be compared with similar compounds such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-one: Lacks the methanesulfinyl group, leading to different chemical properties and reactivity.
1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-one: Contains an amino group instead of a methanesulfinyl group, resulting in different biological activities and applications.
1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
56221-32-0 |
|---|---|
Molecular Formula |
C10H10O4S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-methylsulfinylethanone |
InChI |
InChI=1S/C10H10O4S/c1-15(12)5-8(11)7-2-3-9-10(4-7)14-6-13-9/h2-4H,5-6H2,1H3 |
InChI Key |
ARHNBAZUGKJKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CC(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
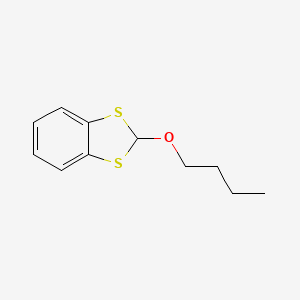
![N-{2-[(2-Aminoethyl)amino]ethyl}benzamide](/img/structure/B14636602.png)
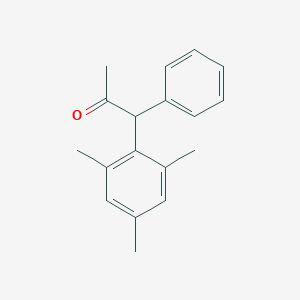
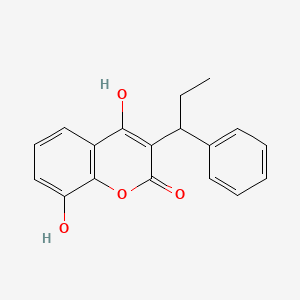

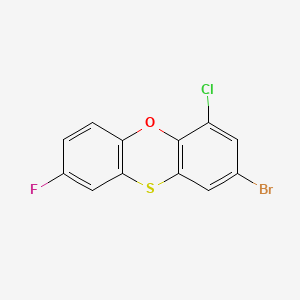
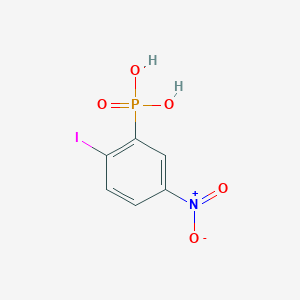

![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
